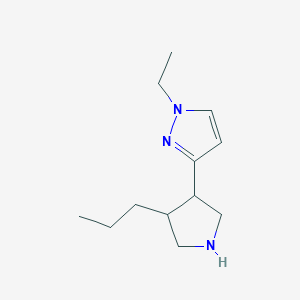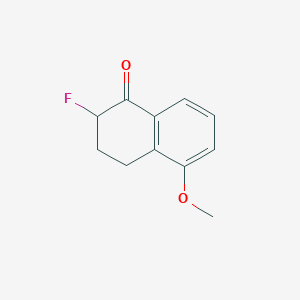
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a tetrahydronaphthalenone core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoronaphthalene and methoxybenzene.
Fluorination: The fluorination of the naphthalene ring is achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-1-tetralone: Similar structure but lacks the fluorine atom.
5-Fluoro-2-methoxy-4(1H)pyrimidinone: Contains both fluorine and methoxy groups but has a different core structure
Uniqueness
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both fluorine and methoxy groups on a tetrahydronaphthalenone core, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11FO2 |
|---|---|
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
2-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9H,5-6H2,1H3 |
Clé InChI |
IPVLUYYIXCVACP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCC(C2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


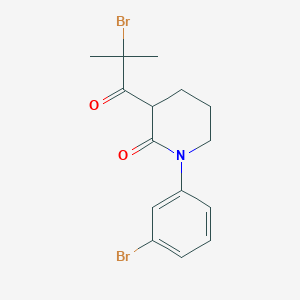
![(Furan-2-yl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B13243067.png)

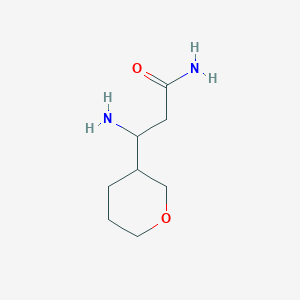
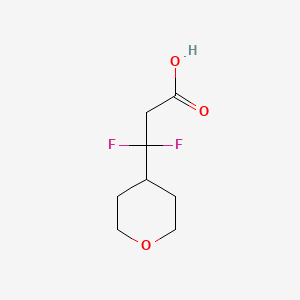
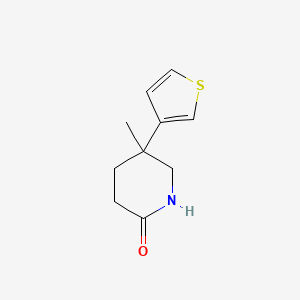

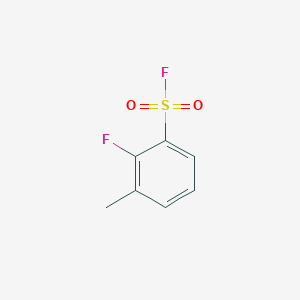
![4-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13243113.png)
![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine](/img/structure/B13243122.png)
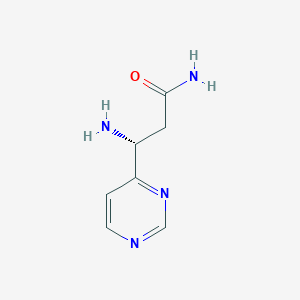
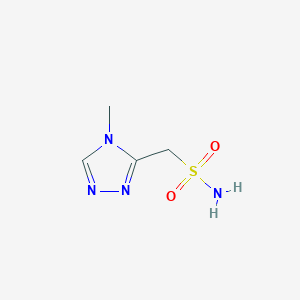
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride](/img/structure/B13243140.png)
